molecular formula C6H8Cl2N4 B3155605 2,6-Dichloro-N4-methylpyridine-3,4,5-triamine CAS No. 805316-71-6

2,6-Dichloro-N4-methylpyridine-3,4,5-triamine

Cat. No. B3155605
CAS RN: 805316-71-6
M. Wt: 207.06 g/mol
InChI Key: PLWPRGKDZCUGAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,6-Dichloro-N4-methylpyridine-3,4,5-triamine” is a chemical compound with the molecular formula C6H8Cl2N4 and a molecular weight of 207.06 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .


Synthesis Analysis

The synthesis of similar compounds often involves diazotation of substituted 3-aminopyridines with subsequent substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . The conditions for this synthesis are optimized by taking into account the detailed understanding of this substitution . The synthesized pyridine-3-sulfonyl chlorides are converted to pyridine-3-sulfonic acids and -sulfonyl amides .


Molecular Structure Analysis

The molecular structure of “2,6-Dichloro-N4-methylpyridine-3,4,5-triamine” includes two chlorine atoms, one methyl group, and three amine groups attached to a pyridine ring .

Scientific Research Applications

Chemical Analysis and Environmental Monitoring

Scientometric Analysis in Toxicology : Scientometric reviews, like the one conducted by Zuanazzi et al. (2020), offer insights into global trends in the study of chemical toxicity, including chlorinated compounds similar to 2,6-Dichloro-N4-methylpyridine-3,4,5-triamine. Such analyses help identify research gaps and emerging focuses, potentially guiding future studies on the environmental impact and toxicological profile of novel chemicals (Zuanazzi, Ghisi, & Oliveira, 2020).

Advanced Materials and Chemical Synthesis

Complex Formation and Chemical Properties : Research on complexes, like those studied by Zhu (2005) on [Co(III)(triamine)(diamine)Cl]~2+ systems, highlights the intricate behaviors and potential applications of triamine-containing compounds in materials science and catalysis. These studies delve into the mechanisms and properties of chemical systems that could parallel the reactivity and applications of 2,6-Dichloro-N4-methylpyridine-3,4,5-triamine in synthesizing advanced materials or as intermediates in organic synthesis (Zhu, 2005).

Environmental Fate and Toxicity

Degradation Products and Environmental Impact : Understanding the environmental fate and potential toxicity of chemical degradation products, as reviewed for various compounds by Munro et al. (1999), is crucial for assessing the impact of novel chemicals like 2,6-Dichloro-N4-methylpyridine-3,4,5-triamine. This includes evaluating persistence, bioaccumulation, and the effects on human health and ecosystems, guiding safety assessments and regulatory decisions (Munro et al., 1999).

Pharmacological Research

Triazine Derivatives and Biological Activities : The exploration of triazine derivatives, as reviewed by Verma et al. (2019), underscores the broad spectrum of biological activities these compounds exhibit, including antimicrobial, anticancer, and anti-inflammatory effects. Such reviews can provide a foundation for investigating the biological activities of structurally related compounds like 2,6-Dichloro-N4-methylpyridine-3,4,5-triamine, potentially leading to new therapeutic agents (Verma, Sinha, & Bansal, 2019).

properties

IUPAC Name

2,6-dichloro-4-N-methylpyridine-3,4,5-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Cl2N4/c1-11-4-2(9)5(7)12-6(8)3(4)10/h9-10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWPRGKDZCUGAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=NC(=C1N)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-N4-methylpyridine-3,4,5-triamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dichloro-N4-methylpyridine-3,4,5-triamine
Reactant of Route 2
2,6-Dichloro-N4-methylpyridine-3,4,5-triamine
Reactant of Route 3
Reactant of Route 3
2,6-Dichloro-N4-methylpyridine-3,4,5-triamine
Reactant of Route 4
2,6-Dichloro-N4-methylpyridine-3,4,5-triamine
Reactant of Route 5
Reactant of Route 5
2,6-Dichloro-N4-methylpyridine-3,4,5-triamine
Reactant of Route 6
Reactant of Route 6
2,6-Dichloro-N4-methylpyridine-3,4,5-triamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.